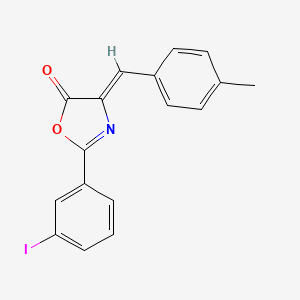![molecular formula C19H16ClN3O2S2 B11697816 3-chloro-N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B11697816.png)
3-chloro-N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cloro-N-{(5Z)-5-[4-(dimetilamino)bencilideno]-4-oxo-2-tioxo-1,3-tiazolidin-3-il}benzamida es un compuesto orgánico complejo con una estructura única que incluye un anillo de tiazolidinona, un grupo bencilideno y un sustituyente dimetilamino
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-cloro-N-{(5Z)-5-[4-(dimetilamino)bencilideno]-4-oxo-2-tioxo-1,3-tiazolidin-3-il}benzamida típicamente implica la condensación de cloruro de 3-clorobenzoílo con un derivado de tiazolidinona. La reacción generalmente se lleva a cabo en presencia de una base como trietilamina o piridina para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se calienta luego para facilitar la formación del producto deseado .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura y la elección del solvente, para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazolidinona, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo bencilideno, convirtiéndolo en un grupo bencilo.
Sustitución: El grupo cloro puede ser sustituido por varios nucleófilos, como aminas o tioles, para crear una amplia gama de derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Las reacciones de sustitución nucleófila a menudo emplean reactivos como la azida de sodio o el tiocianato de potasio.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de bencilo.
Sustitución: Varias benzamidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-cloro-N-{(5Z)-5-[4-(dimetilamino)bencilideno]-4-oxo-2-tioxo-1,3-tiazolidin-3-il}benzamida tiene varias aplicaciones en la investigación científica:
Química medicinal: Se investiga su potencial como agente antimicrobiano, anticancerígeno y antiinflamatorio.
Ciencia de los materiales: La estructura única del compuesto lo convierte en un candidato para su uso en electrónica orgánica y como bloque de construcción para materiales avanzados.
Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas más complejas y puede utilizarse para estudiar mecanismos de reacción y vías.
Mecanismo De Acción
El mecanismo de acción de 3-cloro-N-{(5Z)-5-[4-(dimetilamino)bencilideno]-4-oxo-2-tioxo-1,3-tiazolidin-3-il}benzamida involucra su interacción con varios objetivos moleculares. En aplicaciones medicinales, puede inhibir enzimas o receptores específicos, lo que lleva a sus efectos terapéuticos. Se sabe que el anillo de tiazolidinona interactúa con macromoléculas biológicas, lo que potencialmente interrumpe su función normal y conduce a la actividad biológica observada .
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-(2-(4-(dimetilamino)bencilideno)hidrazino)-2-oxoetilo)-3-clorobenzamida
- N-(2-(2-(4-(dietilamino)bencilideno)hidrazino)-2-oxoetilo)-4-clorobenzamida
Unicidad
3-cloro-N-{(5Z)-5-[4-(dimetilamino)bencilideno]-4-oxo-2-tioxo-1,3-tiazolidin-3-il}benzamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del anillo de tiazolidinona y el grupo dimetilamino lo diferencia de otros compuestos similares, lo que potencialmente lleva a perfiles de reactividad y actividad biológica únicos .
Propiedades
Fórmula molecular |
C19H16ClN3O2S2 |
|---|---|
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
3-chloro-N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C19H16ClN3O2S2/c1-22(2)15-8-6-12(7-9-15)10-16-18(25)23(19(26)27-16)21-17(24)13-4-3-5-14(20)11-13/h3-11H,1-2H3,(H,21,24)/b16-10- |
Clave InChI |
WGPADDOYDPUHBT-YBEGLDIGSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11697742.png)


![[2-(Benzenesulfinyl)ethyl]dimethylamine](/img/structure/B11697750.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697755.png)
![2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697763.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11697779.png)

![5,7-dimethyl-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11697790.png)
![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697793.png)
![3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11697798.png)

![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11697804.png)

